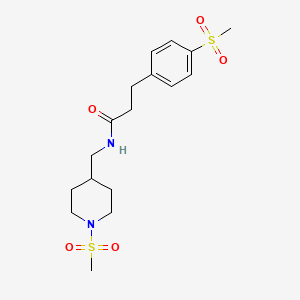

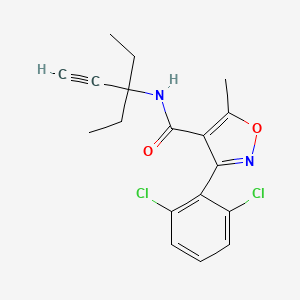

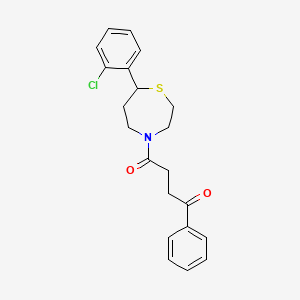

N-2,1,3-benzoxadiazol-4-yl-2-chloroacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-2,1,3-benzoxadiazol-4-yl-2-chloroacetamide” is a biochemical used for proteomics research . It belongs to the class of organic compounds known as alpha amino acid amides .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the acyl-imidazole derivative of the fluorescent fatty acid was used to esterify L-alpha-glycerophosphorylcholine .Molecular Structure Analysis

The molecular formula of “this compound” is C8H6ClN3O2 . Its molecular weight is 211.61 .科学的研究の応用

Anticonvulsant Evaluation :

- A study focused on synthesizing and evaluating the anticonvulsant activities of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide. Compounds similar to N-2,1,3-benzoxadiazol-4-yl-2-chloroacetamide showed significant anticonvulsant activity in various tests (Nath et al., 2021).

Fluorescence Assay for Phospholipid Membrane Asymmetry :

- Highly fluorescent analogues of this compound have been used to examine lipid transport and membrane structure. A method involving chemical modification of these compounds in artificial and biological membranes was developed, providing insights into membrane asymmetry (McIntyre & Sleight, 1991).

Investigations in Metabolic Stability :

- Research on structure-activity relationships of phosphoinositide 3-kinase/mammalian target of rapamycin (PI3K/mTOR) dual inhibitors involved compounds structurally related to this compound. These studies help in understanding the metabolic stability of such compounds (Stec et al., 2011).

Anticancer Activities :

- Some derivatives of this compound were synthesized and investigated for their anticancer activities. Notable activity was observed in some compounds, highlighting their potential in cancer treatment (Tay, Yurttaş & Demirayak, 2012).

Synthesis of Fused Thiazolo[3,2-a]pyrimidinones :

- The synthesis of ring-annulated thiazolo[3,2-a]pyrimidinone products using this compound as a building block was studied. This research contributes to the development of new chemical structures (Janardhan et al., 2014).

Antimicrobial Activity and Cytotoxicity of Novel Derivatives :

- A study on the synthesis and evaluation of novel oxadiazole derivatives, including compounds structurally related to this compound, showed significant antimicrobial activities and varying levels of cytotoxicity (Kaplancıklı et al., 2012).

Synthesis and Anti-bacterial Study of N-substituted Derivatives :

- Research on the synthesis of N-substituted derivatives of a compound structurally related to this compound revealed moderate to significant antibacterial activity (Khalid et al., 2016).

Antitrypanosomal Drugs :

- A series of derivatives of 1,2,5-oxadiazole N-oxide, related to this compound, were synthesized and tested for antitrypanosomal activity. The study contributes to the development of potential antichagasic drugs (Cerecetto et al., 1999).

Green Ultrasound Synthesis and Antibacterial Evaluation :

- A study on the green ultrasound synthesis of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus showed promising antimicrobial activities (Rezki, 2016).

作用機序

The mechanism of action of similar compounds has been studied. For example, halogenated N - (1,3,4-oxadiazol-2-yl)benzamides were able to depolarize bacterial membranes and regulate siderophore biosynthesis and heme regulation . Iron starvation is part of the mechanism of action that led to bacterial killing .

将来の方向性

特性

IUPAC Name |

N-(2,1,3-benzoxadiazol-4-yl)-2-chloroacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2/c9-4-7(13)10-5-2-1-3-6-8(5)12-14-11-6/h1-3H,4H2,(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKBYPBBMQWHNOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C(=C1)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)vinyl)phenyl 2-methoxybenzoate](/img/structure/B2989690.png)

![((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2989692.png)

![2,2,2-trifluoro-N-[1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-8-yl]acetamide](/img/structure/B2989693.png)

![[3-Fluoro-4-(morpholin-4-yl)phenyl]methanamine](/img/structure/B2989702.png)

![2-[(3-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B2989707.png)

![(2,2,7,7-tetramethyltetrahydro-3aH-di[1,3]dioxolo[4,5-b:4,5-d]pyran-5-yl)methyl benzoate](/img/structure/B2989710.png)